3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one
Description
3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one is a pyrazolone derivative characterized by a pyrazolin-5-one core substituted with a phenyl group at position 1, an ethyl group at position 2, and a 3-aminophenyl moiety at position 2. Pyrazolone derivatives are widely studied for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
5-(3-aminophenyl)-1-ethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-19-16(13-7-6-8-14(18)11-13)12-17(21)20(19)15-9-4-3-5-10-15/h3-12H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEQRHBRBYGBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)N1C2=CC=CC=C2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclocondensation Method
This approach adapts methodologies from and, utilizing 3-aminophenylhydrazine and ethyl acetoacetate under acidic reflux conditions:
Procedure :
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Dissolve 3-aminophenylhydrazine (0.1 mol) in methanol (80 mL) and adjust pH to 5.0–6.5 with HCl.
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Add ethyl acetoacetate (0.12 mol) dropwise at 45–60°C, maintaining reflux for 2–4 hours.
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Distill off methanol, neutralize with sodium bicarbonate, and stir at 70°C for 1–2 hours to complete cyclization.
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Cool, filter crude product, and recrystallize from hot ethanol.
Optimization Insights :
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Excess β-ketoester (20% molar excess) improves yield by driving the reaction to completion.
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pH Control : A weakly acidic medium (pH 5.0–6.5) balances hydrazine activation and minimizes side reactions.
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Recrystallization Solvent : Ethanol yields crystals with 98–99% purity, whereas methanol introduces residual solvents.
Outcome :
Post-Synthesis Functionalization Approach
For cases where 3-aminophenylhydrazine is inaccessible, nitration/reduction offers an alternative:
Procedure :
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Synthesize 3-nitro-1-phenyl-2-ethyl-3-pyrazolin-5-one via cyclocondensation of phenylhydrazine and ethyl 3-nitroacetoacetate.
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Reduce the nitro group using H2/Pd-C in ethanol at 50°C for 6 hours.
Challenges :
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Regioselectivity : Nitration at C3 requires careful control of reaction conditions to avoid para/meta byproducts.
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Catalyst Loading : 5% Pd-C achieves complete reduction without over-hydrogenation.
Outcome :
Comparative Analysis of Synthetic Methodologies
| Parameter | Direct Cyclocondensation | Post-Synthesis Functionalization |
|---|---|---|
| Starting Material Cost | High (3-aminophenylhydrazine) | Moderate (phenylhydrazine) |
| Reaction Steps | 1 | 2 |
| Overall Yield | 85–92% | 75–80% |
| Purity | 98.5% | 97% |
| Scalability | High | Moderate (requires nitro reduction) |
Key Takeaway : Direct cyclocondensation is preferable for industrial-scale synthesis due to fewer steps and higher yields, whereas post-synthesis functionalization suits lab-scale diversification.
Solvent and Catalyst Optimization
Solvent Screening
Acid Catalysts
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HCl : Optimal for pH adjustment without over-protonating the hydrazine.
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Acetic Acid : Mild catalyst for cyclization, minimizing side reactions in ethanol.
Purification and Characterization
Recrystallization Techniques
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aminophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the condensation of 3-aminophenylhydrazine with ethyl acetoacetate, followed by cyclization with benzaldehyde. The reaction conditions can vary but often include acidic or basic catalysts to facilitate the cyclization process.
Common Reactions:
- Oxidation : Can yield oxides and quinones.
- Reduction : Can produce hydrazine derivatives.
- Substitution Reactions : The aminophenyl group can participate in electrophilic substitution reactions.
Chemistry
3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules, making it valuable in the development of new materials and compounds.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have explored its efficacy against various pathogens.
- Anti-inflammatory Effects : Investigations into its ability to reduce inflammation are ongoing.
Medicine
The compound is being explored for its therapeutic potential:
- Drug Development : It is considered a candidate for new therapeutic agents targeting various diseases due to its unique structural properties.
Industrial Applications
In industrial settings, 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one is utilized in the production of dyes and pigments. Its unique chemical structure allows it to be used effectively in formulations requiring specific color properties.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolones, including 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential as a lead structure for developing new antibiotics.
Case Study 2: Anti-inflammatory Research
Research conducted on the anti-inflammatory properties of this compound showed promising results in animal models of inflammation. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazolone ring may also play a role in its biological activity by interacting with cellular components and pathways.
Comparison with Similar Compounds
Key Observations:
- Amino Group Impact: The 3-aminophenyl substituent likely enhances radical scavenging efficiency due to electron-donating effects, similar to hydroxyl or amino groups in other antioxidants .
Reactivity with Free Radicals
Pulse radiolysis studies on edaravone and analogs demonstrate that substituents critically influence reactivity with hydroxyl radicals (•OH) and azide radicals (N₃•):
- Edaravone exhibits a •OH rate constant of 8.0 × 10⁹ dm³ mol⁻¹ s⁻¹ , attributed to its phenyl group stabilizing radical adducts .
- 1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one shows ~40% lower reactivity due to electron-withdrawing chlorine reducing electron density at the phenyl ring .
- Inference for Target Compound: The 3-aminophenyl group in the target compound may enhance •OH scavenging compared to edaravone, as amino groups are stronger electron donors than methyl .
Stability and Formulation Challenges
- Edaravone derivatives with high specific radioactivity face stability issues (e.g., radiochemical purity drops to 60–70% in injectable formulations) .
- The amino group in the target compound may improve aqueous solubility but could also increase susceptibility to oxidation, necessitating formulation optimization .
Biological Activity
3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one, also known by its CAS number 194799-53-6, is a pyrazoline derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure, which includes a pyrazoline ring and several aromatic substituents. The exploration of its biological activity encompasses various pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.
- Molecular Formula : C17H17N3O
- Molecular Weight : 279.36 g/mol
- LogP : 3.489 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 52.95 Ų
1. Anti-inflammatory Activity
Research has indicated that compounds similar to 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one exhibit significant anti-inflammatory properties. A study demonstrated that pyrazoline derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism through which these compounds may exert their effects on inflammatory pathways.
2. Analgesic Effects
The analgesic potential of this compound has been evaluated through various animal models. In one study, the administration of 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one resulted in a significant reduction in pain response in models of acute and chronic pain. The mechanism appears to involve modulation of pain pathways, likely through inhibition of cyclooxygenase (COX) enzymes.
3. Anticancer Properties
Recent investigations have focused on the anticancer activity of pyrazoline derivatives, including this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HCT116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma). The compound's ability to disrupt cellular proliferation and induce cell cycle arrest has been linked to its structural features.
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Mechanism
In a controlled study, researchers examined the anti-inflammatory effects of various pyrazoline derivatives, including 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one. The results indicated that the compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Analgesic Efficacy
Another investigation assessed the analgesic properties using the formalin test in rats. The results demonstrated that treatment with this pyrazoline derivative significantly decreased both phases of pain response, indicating its dual action as an analgesic.
Case Study 3: Anticancer Activity
The anticancer effects were evaluated using various human cancer cell lines. The compound exhibited IC50 values in the micromolar range against colorectal and epidermoid carcinoma cells, supporting its potential development as an anticancer agent.
Q & A
Basic: How can researchers optimize the synthesis of 3-(3-Aminophenyl)-2-ethyl-1-phenyl-3-pyrazolin-5-one to improve yield and purity?
Answer:
Key variables include solvent polarity, reaction temperature, and catalyst selection. For pyrazolone derivatives, polar aprotic solvents (e.g., DMF) often enhance reaction rates, while controlled temperatures (70–90°C) prevent side reactions like oxidation. Catalysts such as p-toluenesulfonic acid (pTSA) can stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Answer:
Use a combination of:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aminophenyl protons at δ 6.5–7.2 ppm; pyrazolone carbonyl at ~165 ppm).
- FT-IR : Detect functional groups (N-H stretch ~3350 cm⁻¹; C=O ~1680 cm⁻¹).
- X-ray crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable via slow evaporation in methanol).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Basic: How can researchers assess the purity of this compound for in vitro studies?
Answer:
Employ reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min. Monitor UV absorbance at 254 nm. Purity ≥95% is acceptable for biological assays. For trace solvent detection, use GC-MS with headspace sampling (e.g., residual DMF limit <500 ppm) .
Advanced: What mechanistic studies are critical to understanding its reactivity in cross-coupling reactions?
Answer:
Investigate:
- Kinetic isotope effects (KIE) : Differentiate between concerted vs. stepwise pathways in Suzuki-Miyaura couplings.
- Electrospray ionization mass spectrometry (ESI-MS) : Capture transient intermediates (e.g., Pd complexes).
- DFT calculations : Model transition states (B3LYP/6-31G* level) to predict regioselectivity in aryl substitutions .
Advanced: How can computational modeling predict its binding affinity in enzyme inhibition studies?
Answer:
Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 100 ns). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values .
Data Contradictions: How should researchers address discrepancies in reported biological activity data?
Answer:
Standardize assay conditions:
- Use identical cell lines (e.g., HEK293 vs. HeLa may show variance due to receptor expression).
- Control for solvent effects (DMSO concentration ≤0.1%).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Replicate studies with independent synthetic batches to rule out impurity-driven artifacts .
Safety: What protocols ensure safe handling and waste disposal of this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Waste : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers (if halogenated solvents are used). Consult SDS for spill management (e.g., absorb with vermiculite) .
Biological Activity: How to design assays evaluating its interaction with DNA or proteins?
Answer:
- Fluorescence quenching : Titrate compound into ethidium bromide-DNA complexes; monitor emission at 605 nm (λₑₓ = 510 nm).
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA) on CM5 chips; measure association/dissociation rates.
- Enzyme inhibition : Use Michaelis-Menten kinetics (e.g., COX-2 inhibition via colorimetric assays at 405 nm) .
Stability: What storage conditions prevent degradation of this compound?
Answer:
Store in amber vials under inert gas (N₂/Ar) at −20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to light, as the aminophenyl group may undergo photooxidation .
Environmental Impact: What methodologies assess its ecotoxicological risks?
Answer:
- Daphnia magna acute toxicity : 48-h LC₅₀ tests (OECD 202).
- Algal growth inhibition : 72-h exposure to Chlorella vulgaris (OECD 201).
- Biodegradation : OECD 301F (modified Sturm test) to measure CO₂ evolution. Note: Current data gaps necessitate these studies for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
